molecular formula C15H16BrNO2 B061662 tert-Butyl (4-bromonaphthalen-1-yl)carbamate CAS No. 168169-11-7

tert-Butyl (4-bromonaphthalen-1-yl)carbamate

Cat. No.: B061662
CAS No.: 168169-11-7
M. Wt: 322.2 g/mol
InChI Key: HAJAGHHFQDXDEY-UHFFFAOYSA-N
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Description

Tert-Butyl (4-bromonaphthalen-1-yl)carbamate is a useful research compound. Its molecular formula is C15H16BrNO2 and its molecular weight is 322.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structures and Molecular Interactions :

    • A study by Baillargeon et al. (2017) discussed the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives. Although the specific compound tert-Butyl (4-bromonaphthalen-1-yl)carbamate wasn't directly mentioned, the study dealt with similar carbamate compounds and their interactions through hydrogen and halogen bonds. This could indicate potential applications in studying molecular interactions and crystal engineering (Baillargeon et al., 2017).
  • Synthesis and Chemical Properties :

    • Zhao et al. (2017) discussed the synthesis of a tert-butyl carbamate derivative as an important intermediate in many biologically active compounds. The methodology and the compound's role as an intermediate could be relevant to the synthesis and study of this compound (Zhao et al., 2017).
  • Organic Photovoltaic Materials :

    • Chmovzh and Rakitin (2021) synthesized tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, a triarylamino derivative, for use in organic photovoltaic materials. The study showcases the potential of carbamate derivatives in the field of renewable energy and organic electronics (Chmovzh & Rakitin, 2021).
  • Medicinal Organometallic Chemistry :

    • Patra et al. (2012) focused on the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives. Though not directly mentioning this compound, the study's focus on the synthesis of complex structures with organometallic moieties suggests potential applications in medicinal chemistry and drug design (Patra et al., 2012).

Properties

IUPAC Name

tert-butyl N-(4-bromonaphthalen-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJAGHHFQDXDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937458
Record name tert-Butyl (4-bromonaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168169-11-7
Record name tert-Butyl (4-bromonaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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